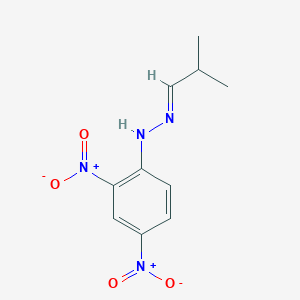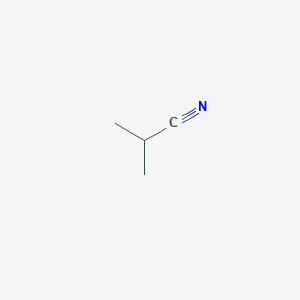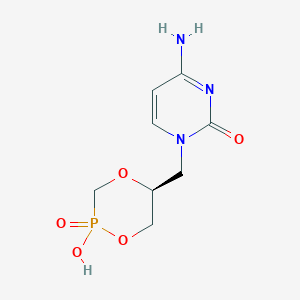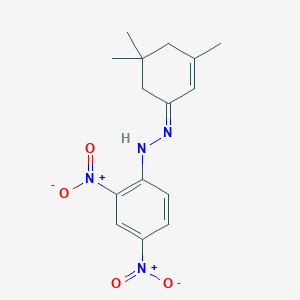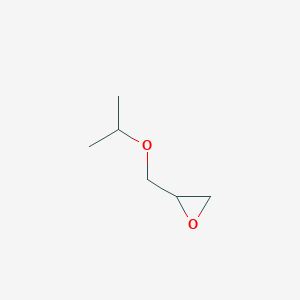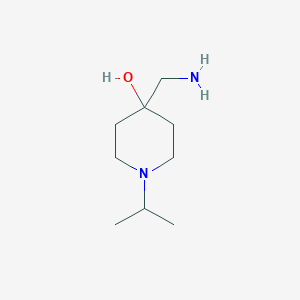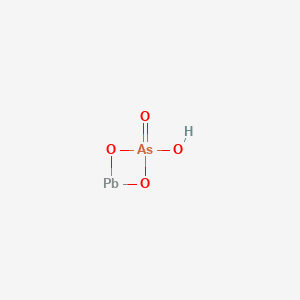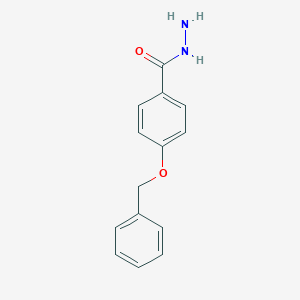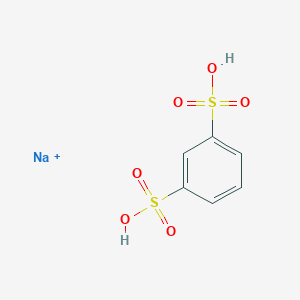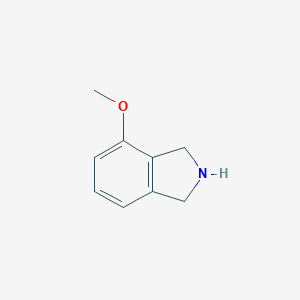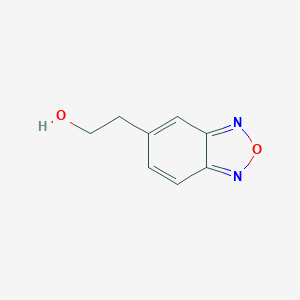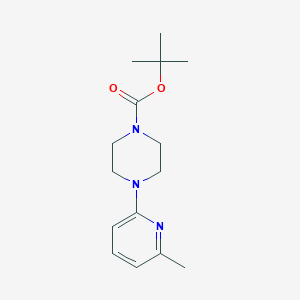
4-Boc-1-(6-methyl-2-pyridyl)piperazine
Descripción general
Descripción
4-Boc-1-(6-methyl-2-pyridyl)piperazine, also known as tert-butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate, is a useful research chemical . It has the molecular formula C15H23N3O2 .
Synthesis Analysis
The synthesis of 4-Boc-1-(6-methyl-2-pyridyl)piperazine can be achieved from 2-Bromo-6-methylpyridine and tert-Butyl 1-piperazinecarboxylate .Molecular Structure Analysis
The molecular structure of 4-Boc-1-(6-methyl-2-pyridyl)piperazine is represented by the formula C15H23N3O2. It has a molecular weight of 277.36 .Physical And Chemical Properties Analysis
4-Boc-1-(6-methyl-2-pyridyl)piperazine has a molecular weight of 277.36 . It is a solid substance with a melting point of 80-84 °C .Aplicaciones Científicas De Investigación
1. Use as a Heterocyclic Building Block
- Application : “4-Boc-1-(6-methyl-2-pyridyl)piperazine” is used as a building block in the synthesis of various organic compounds .
- Method : The specific methods of application would depend on the particular synthesis pathway being used. Typically, it would be used in a reaction with other organic compounds to form a more complex molecule .
- Results : The outcomes would vary depending on the specific synthesis pathway and the other compounds involved. The product would be a more complex organic compound .
2. Synthesis of Piperazine Derivatives
- Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Method : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results : The results include the successful synthesis of various piperazine derivatives, which have potential applications in the development of new pharmaceuticals .
- Application : The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus .
- Method : Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .
- Results : The piperazine polymer showed promising results as a potential antimicrobial agent .
4. Synthesis of Complex Organic Compounds
- Application : This compound is often used as a building block in the synthesis of complex organic compounds .
- Method : The specific methods of application would depend on the particular synthesis pathway being used. Typically, it would be used in a reaction with other organic compounds to form a more complex molecule .
- Results : The outcomes would vary depending on the specific synthesis pathway and the other compounds involved. The product would be a more complex organic compound .
- Application : This compound can be used in the synthesis of various pharmaceuticals .
- Method : The specific methods of application would depend on the particular synthesis pathway being used. Typically, it would be used in a reaction with other organic compounds to form a more complex molecule .
- Results : The outcomes would vary depending on the specific synthesis pathway and the other compounds involved. The product would be a pharmaceutical compound .
- Application : Piperazine salts are often used in veterinary medicine for the treatment of certain parasitic infections .
- Method : The specific methods of application would depend on the particular treatment protocol. Typically, it would be administered orally or topically .
- Results : The outcomes would vary depending on the specific treatment protocol and the type of parasitic infection. The result would be the elimination of the parasitic infection .
7. Synthesis of α,β-Poly (2-oxazoline) Lipopolymers
- Application : This compound is used in the synthesis of α,β-poly (2-oxazoline) lipopolymers .
- Method : The specific methods of application would depend on the particular synthesis pathway being used. Typically, it would be used in a reaction with other organic compounds to form a more complex molecule .
- Results : The outcomes would vary depending on the specific synthesis pathway and the other compounds involved. The product would be a more complex organic compound .
8. Synthesis of Indazole DNA Gyrase Inhibitors
- Application : This compound can be used in the synthesis of indazole DNA gyrase inhibitors .
- Method : The specific methods of application would depend on the particular synthesis pathway being used. Typically, it would be used in a reaction with other organic compounds to form a more complex molecule .
- Results : The outcomes would vary depending on the specific synthesis pathway and the other compounds involved. The product would be a pharmaceutical compound .
9. Treatment of Parasitic Infections
- Application : Piperazine salts, which can be derived from this compound, are often used in veterinary medicine for the treatment of certain parasitic infections .
- Method : The specific methods of application would depend on the particular treatment protocol. Typically, it would be administered orally or topically .
- Results : The outcomes would vary depending on the specific treatment protocol and the type of parasitic infection. The result would be the elimination of the parasitic infection .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12-6-5-7-13(16-12)17-8-10-18(11-9-17)14(19)20-15(2,3)4/h5-7H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVZUFNZJJSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584669 | |
| Record name | tert-Butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-1-(6-methyl-2-pyridyl)piperazine | |
CAS RN |
127188-33-4 | |
| Record name | tert-Butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Boc-1-(6-methyl-2-pyridyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



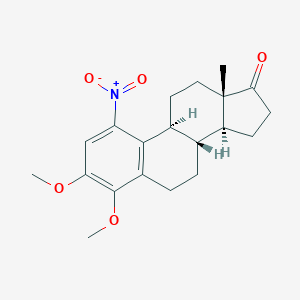
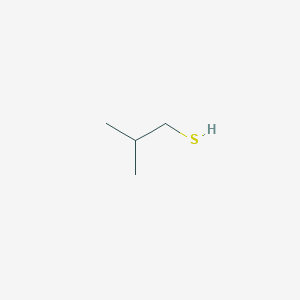
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
